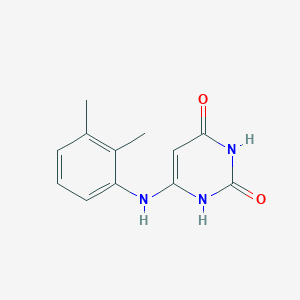

6-(2,3-dimethylanilino)-1H-pyrimidine-2,4-dione

Description

6-(2,3-Dimethylanilino)-1H-pyrimidine-2,4-dione (CAS: 21416-57-9) is a pyrimidine-2,4-dione derivative substituted with a 2,3-dimethylanilino group at the 6-position. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 245.25 g/mol. Structural modifications to the anilino group or pyrimidine ring significantly influence its physicochemical properties and binding interactions with biological targets.

Properties

CAS No. |

21416-57-9 |

|---|---|

Molecular Formula |

C12H13N3O2 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

6-(2,3-dimethylanilino)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H13N3O2/c1-7-4-3-5-9(8(7)2)13-10-6-11(16)15-12(17)14-10/h3-6H,1-2H3,(H3,13,14,15,16,17) |

InChI Key |

KERORBSHJQVAQD-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC2=CC(=O)NC(=O)N2)C |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC(=O)NC(=O)N2)C |

Other CAS No. |

21416-57-9 |

Origin of Product |

United States |

Biological Activity

6-(2,3-Dimethylanilino)-1H-pyrimidine-2,4-dione is a compound belonging to the pyrimidine family, known for its diverse biological activities. Pyrimidine derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The focus of this article is to explore the biological activity of 6-(2,3-dimethylanilino)-1H-pyrimidine-2,4-dione, supported by relevant research findings and case studies.

6-(2,3-Dimethylanilino)-1H-pyrimidine-2,4-dione is characterized by the following molecular structure:

- Molecular Formula : C11H12N4O2

- Molecular Weight : 232.24 g/mol

This compound features a pyrimidine ring substituted with a dimethylaniline group at the 6-position, contributing to its biological activity.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that various pyrimidine-2,4-dione derivatives showed promising inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in cancer cell proliferation. Specifically, compound 6 (A-484954) exhibited an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells . This suggests that 6-(2,3-dimethylanilino)-1H-pyrimidine-2,4-dione could potentially inhibit cancer cell growth through eEF-2K modulation.

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. A study assessed the antibacterial activity of various synthesized pyrimidine compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited good to moderate antibacterial activity against E. coli and S. aureus . Although specific data for 6-(2,3-dimethylanilino)-1H-pyrimidine-2,4-dione was not isolated in these studies, its structural similarity to effective antimicrobial agents suggests potential efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrimidine derivatives. Modifications at different positions on the pyrimidine ring can significantly influence biological activity. For instance:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 6 | Dimethylaniline | Enhances eEF-2K inhibitory action |

| R1 | Ethyl | Improves potency |

| R2 | CONH₂ | Essential for activity |

This table summarizes how specific modifications can enhance or diminish the biological activity of pyrimidine derivatives.

Case Studies

Several case studies have explored the efficacy of pyrimidine derivatives in clinical settings:

- Anticancer Efficacy : A study compared various pyrimidine analogs with established chemotherapeutics like etoposide and found that certain compounds exhibited superior anticancer activity against multiple cancer cell lines .

- Antimicrobial Evaluation : Research on synthesized pyrimidines showed promising results in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The 2,3-dimethylanilino group distinguishes this compound from analogues with substituents at other positions (e.g., 3,4-dimethyl, 4-iodo, or 3-chloro). Key comparisons include:

6-(4-Iodoanilino)-1H-Pyrimidine-2,4-Dione (C9)

- Substituent: 4-iodoanilino (electron-withdrawing halogen).

- Molecular Weight : 357.13 g/mol.

- Key Interactions : Docking studies with Mycobacterium tuberculosis DnaE2 (MtbDnaE2) revealed hydrogen bonding with His602 .

- Scores : GOLD fitness score 35.81; X-Score -7.57 kcal/mol .

3-Phenyl-6-Propyl-1H-Pyrimidine-2,4-Dione (C10)

- Substituent : 3-phenyl and 6-propyl groups (hydrophobic).

- Molecular Weight : 248.28 g/mol.

- Key Interactions : Hydrogen bonding with Arg403 of MtbDnaE2 .

- Scores : GOLD fitness score 41.56; X-Score -7.19 kcal/mol .

6-(3-Chloroanilino)-1H-Pyrimidine-2,4-Dione

- Substituent: 3-chloroanilino (electron-withdrawing).

- Molecular Weight : 251.66 g/mol.

6-(3,4-Dimethylanilino)-1H-Pyrimidine-2,4-Dione

- Substituent: 3,4-dimethylanilino (steric bulk at meta/para positions).

- CAS : 41648-10-4.

Physicochemical Properties

| Compound | Substituent | logP (Predicted) | TPSA (Ų) | Solubility (ESOL) |

|---|---|---|---|---|

| Target Compound | 2,3-dimethylanilino | ~1.8 | 70.9 | Moderate (~0.1 mg/mL) |

| C9 (4-iodoanilino) | 4-iodoanilino | ~2.5 | 70.9 | Low (~0.01 mg/mL) |

| C10 (3-phenyl-6-propyl) | 3-phenyl, 6-propyl | ~2.2 | 58.2 | Low (~0.03 mg/mL) |

| 6-(Methylamino)-1H-Pyrimidine-2,4-Dione (S76) | Methylamino | ~0.5 | 85.6 | High (~1.2 mg/mL) |

Notes:

- The target compound’s 2,3-dimethylanilino group balances moderate hydrophobicity (logP ~1.8) and polar surface area (TPSA ~70.9 Ų), favoring membrane permeability while retaining solubility .

- Halogenated analogues (e.g., C9) exhibit higher logP values, reducing aqueous solubility but improving lipid bilayer penetration .

Preparation Methods

Structural and Chemical Context

Molecular Characteristics

The target compound belongs to the class of 6-aminouracil derivatives, where the uracil scaffold is functionalized at the 6-position with a 2,3-dimethyl-substituted aniline group. Key structural features include:

Relevance of Analogous Compounds

Synthetic strategies for related compounds, such as 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione and 6-(phenethylamino)pyrimidine-2,4(1H,3H)-dione, provide critical insights. These analogs share similar reaction pathways, particularly nucleophilic aromatic substitution (NAS) and acid-catalyzed condensation.

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution (NAS)

NAS is a cornerstone for synthesizing 6-aminouracil derivatives. This method typically involves reacting a halogenated uracil precursor (e.g., 6-chlorouracil) with a substituted aniline under basic or acidic conditions.

Reaction Conditions

- Precursor : 6-Chloro-1H-pyrimidine-2,4-dione.

- Nucleophile : 2,3-Dimethylaniline.

- Solvent : Polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).

- Catalyst/Base : Triethylamine or aqueous hydrochloric acid.

- Temperature : 35–100°C.

Example Protocol :

- Dissolve 6-chlorouracil (1 equiv) and 2,3-dimethylaniline (1.2 equiv) in DMSO.

- Add concentrated HCl (1.5 equiv) and heat at 80°C for 12 hours.

- Cool to 25°C, precipitate with ice water, and filter.

Yield Optimization

Multi-Component Reactions (MCRs)

MCRs offer a one-pot alternative for constructing the uracil core and introducing the anilino group simultaneously. A Pd-catalyzed carbonylation method, adapted from MDPI, could be modified for this purpose.

Proposed Reaction Scheme

Mechanistic Pathway :

- Pd-catalyzed carbonylation forms a β-ketoacylpalladium intermediate.

- Cyclization with urea yields the uracil ring.

- Subsequent amine coupling introduces the 2,3-dimethylanilino group.

Advantages and Limitations

Purification and Characterization

Crystallization Techniques

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| NAS | 65–75 | ≥95 | Simple, scalable | Requires halogenated precursor |

| Multi-Component | 50–60 | 90–93 | One-pot synthesis | CO handling, costly catalysts |

Industrial-Scale Considerations

Process Optimization

Q & A

Q. How to address discrepancies in reported synthetic yields for pyrimidine-dione derivatives?

- Methodological Answer :

- Replicate reactions under strictly anhydrous conditions (e.g., dried DMF, argon atmosphere) to minimize hydrolysis side reactions .

- Use design of experiments (DoE) to optimize variables (temperature, catalyst loading) and identify critical yield-limiting factors .

- Compare NMR spectra of products with literature data to confirm if lower yields stem from unreacted starting material or degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.